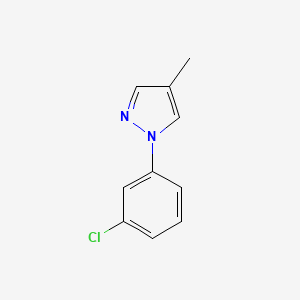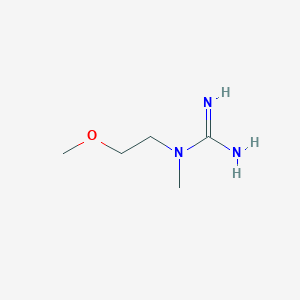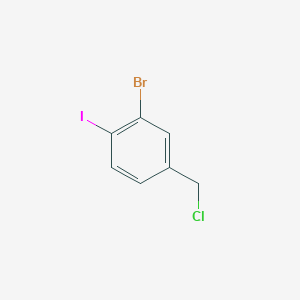
1-(3-chlorophenyl)-4-methyl-1H-pyrazole
Overview
Description
1-(3-Chlorophenyl)-4-methyl-1H-pyrazole (CMP) is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen and two oxygen atoms. It is a versatile molecule that is widely used in the synthesis of various compounds and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been studied extensively in recent years due to its potential therapeutic and pharmacological properties.
Scientific Research Applications
1-(3-chlorophenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications. It has been studied as a potential anticancer agent, as an inhibitor of the enzyme acetylcholinesterase, as an antioxidant, and as an anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of various bacteria and fungi. Additionally, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole has been studied for its potential to act as a ligand for various receptors, such as the serotonin receptor, and for its potential to modulate the activity of certain enzymes, such as the enzyme cyclooxygenase-2.
Mechanism of Action
Target of Action
The compound “1-(3-chlorophenyl)-4-methyl-1H-pyrazole” is structurally similar to "m-Chlorophenylpiperazine" , a known agonist of the serotonin (5-HT) receptor subtype 5-HT2C . It selectively binds 5-HT2C over 5-HT1A and 5-HT2 receptors . The 5-HT2C receptor is involved in various physiological processes, including mood regulation, anxiety, and appetite.
Mode of Action
The compound likely interacts with its target, the 5-HT2C receptor, by binding to it and acting as an agonist . This means it can activate the receptor, triggering a series of biochemical reactions inside the cell. The exact nature of these interactions and the resulting changes would need further investigation.
Pharmacokinetics
Based on its structural similarity to m-chlorophenylpiperazine , it might be expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. m-Chlorophenylpiperazine is known to be metabolized in the liver, primarily by the CYP2D6 enzyme . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined experimentally.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-methyl-1H-pyrazole is a versatile molecule that is widely used in laboratory experiments. One of the main advantages of using 1-(3-chlorophenyl)-4-methyl-1H-pyrazole in laboratory experiments is its low cost and availability. Additionally, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 1-(3-chlorophenyl)-4-methyl-1H-pyrazole in laboratory experiments. For example, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole is a relatively unstable molecule, which can make it difficult to store for long periods of time.
Future Directions
The potential future directions for research on 1-(3-chlorophenyl)-4-methyl-1H-pyrazole are numerous. One potential direction is to further investigate its potential as an anticancer agent. Additionally, further research could be conducted to investigate its potential as an inhibitor of acetylcholinesterase and its potential to modulate the activity of various enzymes. Furthermore, research could be conducted to investigate its potential to act as a ligand for various receptors, such as the serotonin receptor. Finally, further research could be conducted to investigate its potential to act as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSXKQICBZZDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}-3-methylbutanoic acid](/img/structure/B6611483.png)





![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)



![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)

![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)